2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Description
Historical Context of Pyrrolopyridine Research
Pyrrolopyridines, heterocyclic compounds featuring fused pyrrole and pyridine rings, have been studied since the mid-20th century. Early research focused on their natural occurrence, such as the isolation of camptothecin (a pyrrolo[3,4-b]pyridine derivative) from Camptotheca acuminata in the 1960s. Synthetic efforts gained momentum in the 1970s, with methods like the Madelung cyclization enabling access to diverse analogs. By the 2010s, pyrrolopyridines became prominent in medicinal chemistry due to their structural similarity to purines, allowing them to act as kinase inhibitors. The dihydrochloride salt of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine emerged as a key intermediate in drug discovery, particularly for optimizing solubility and bioavailability in preclinical studies.
Significance of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Dihydrochloride in Chemical Research
This compound plays a critical role in developing therapeutics targeting kinases, GPCRs, and viral enzymes. Its bicyclic scaffold mimics ATP’s purine ring, making it a versatile hinge-binding motif in kinase inhibitor design. For example, derivatives of pyrrolo[3,2-b]pyridine have shown promise as allosteric HIV-1 integrase inhibitors, with STP0404 advancing to clinical trials. The dihydrochloride form enhances water solubility, facilitating in vitro and in vivo pharmacological studies. Additionally, its synthetic accessibility (e.g., via reductive cyclization of nitro precursors) supports structure-activity relationship (SAR) explorations.
Overview of Pyrrolopyridine Classification and Nomenclature
Pyrrolopyridines exist in six isomeric forms, distinguished by nitrogen atom placement (Table 1). The compound 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride belongs to the 1H-pyrrolo[3,2-b]pyridine subclass, where the pyrrole nitrogen is at position 1, and the pyridine nitrogen is at position 4. The "2,3-dihydro" prefix indicates partial saturation of the pyrrole ring, while "dihydrochloride" denotes two hydrochloride counterions, likely protonating the secondary amine and pyridine nitrogen.
Table 1: Isomeric Forms of Pyrrolopyridines
| Isomer Name | IUPAC Name | Ring Fusion Positions |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole | Pyrrole C2–C3, Pyridine C3–C4 |
| 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole | Pyrrole C3–C4, Pyridine C2–C3 |
| 1H-Pyrrolo[3,4-c]pyridine | – | Pyrrole C3–C4, Pyridine C4–C5 |
| 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine | Partially saturated 4-azaindole derivative | – |
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGFDVLFPJYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-64-3 | |
| Record name | 1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride typically proceeds via the cyclization of 2-aminopyridine derivatives with aldehydes or ketones, followed by reduction and salt formation steps. The hydrochloride salt is obtained by treatment with hydrochloric acid to improve stability and solubility.
- Starting materials: 2-aminopyridine or substituted derivatives.
- Cyclization: Condensation with aldehydes or ketones under acidic or basic conditions.
- Reduction: Saturation of the 2,3-double bond to yield the dihydro form.
- Salt formation: Conversion to dihydrochloride salt for isolation and purification.
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Cyclization | 2-Aminopyridine reacts with aldehyde/ketone | Ethanol or methanol solvent; reflux or room temperature; acid/base catalyst (e.g., HCl or KOH) | Forms intermediate imine or enamine |
| 2. Reduction | Hydrogenation or chemical reduction of intermediate | Hydrogen gas with Pd/C catalyst or chemical reducing agents (e.g., NaBH4) | Saturates the 2,3-double bond to form dihydro derivative |
| 3. Salt formation | Treatment with HCl | Aqueous HCl or HCl in ethanol | Yields dihydrochloride salt, enhancing solubility and stability |
| 4. Purification | Recrystallization or chromatography | Solvents like ethanol, methanol, or ethyl acetate | Ensures high purity for research or industrial use |
This route is supported by the synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride described in Vulcanchem’s product data, which emphasizes cyclization of 2-aminopyridine with aldehydes/ketones in alcoholic solvents, followed by isolation as hydrochloride salt.
Alternative Synthetic Methods and Catalyst Use
Base-catalyzed cascade reactions: For related compounds like 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, base-catalyzed cascade reactions of N-propargylic β-enaminones with arylaldehydes under KOH catalysis have been reported, yielding the dihydro derivatives in moderate to good yields. Although this method is described for a regioisomeric compound, it suggests potential applicability for 3,2-fused systems with appropriate precursor selection.
Palladium-catalyzed cross-coupling: Functionalized derivatives can be synthesized via Pd-catalyzed Suzuki-Miyaura or other cross-coupling reactions, enabling regioselective substitutions on the pyrrolo-pyridine scaffold. While these are more relevant to derivative synthesis, they indicate the compound’s synthetic versatility.
Microwave-assisted synthesis: Enhanced regioselectivity and yield have been achieved in related pyrrolo-pyridine systems using microwave irradiation combined with optimized Pd catalysts, which may be adapted for dihydrochloride preparation.
Industrial Production Considerations
Industrial scale production of this compound is less documented explicitly but is inferred to follow similar synthetic routes with adaptations for scale:
- Use of continuous flow reactors to improve reaction control and scalability.
- Automated systems for reagent addition and temperature regulation.
- Purification via recrystallization and chromatography to achieve high purity.
- Emphasis on safety protocols due to irritant nature of hydrochloride salts.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Catalysts/Reagents | Solvents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization + Reduction | 2-Aminopyridine + aldehyde/ketone | Acid/base catalyst, HCl, Pd/C or NaBH4 | Ethanol, Methanol | Reflux or RT; hydrogenation or chemical reduction | Straightforward; good yields; scalable | Requires careful control of reduction step |
| Base-catalyzed cascade | N-propargylic β-enaminones + arylaldehydes | KOH | Polar solvents | Moderate temperature | Efficient for derivatives; moderate to good yields | Less documented for dihydrochloride salt |
| Pd-catalyzed cross-coupling | Halogenated pyrrolo-pyridines + boronic acids | Pd(PPh3)4, NaN3 (for azido derivatives) | Organic solvents | Elevated temperatures (70-110°C) | High regioselectivity; functionalized derivatives | Complex catalyst systems; multi-step |
| Microwave-assisted synthesis | Various pyrrolo-pyridine precursors | Pd catalysts | Various solvents | Microwave irradiation | Improved yield and selectivity | Requires specialized equipment |
Research Findings and Notes
The preparation of the hydrochloride salt improves the compound’s solubility and stability, which is critical for biological testing and pharmaceutical development.
Regioselectivity during functionalization (e.g., halogenation, nitration) is a challenge, often addressed by catalyst choice and reaction conditions optimization.
The compound serves as a scaffold for kinase inhibitors and anticancer agents, making efficient and scalable synthesis routes valuable for drug discovery.
Safety considerations include handling irritant hydrochloride salts with appropriate protective equipment.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Chemical Overview
- Molecular Formula : C7H9ClN2
- Molecular Weight : 156.61 g/mol
- IUPAC Name : 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride
- CAS Number : 1956306-76-5
The compound features a fused pyrrolo-pyridine ring system, contributing to its diverse reactivity and biological properties.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its interactions with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Inhibition of EGFR can lead to apoptosis in cancer cells, making it a candidate for cancer therapies.
- Antidiabetic Properties : Derivatives of this compound have been found to enhance insulin sensitivity, indicating potential applications in treating diabetes-related conditions.
- Antimycobacterial Activity : Some studies suggest that derivatives exhibit activity against Mycobacterium tuberculosis, pointing towards potential applications in tuberculosis treatment.
Agrochemicals and Materials Science
Due to its chemical properties, 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is also utilized in developing agrochemicals and materials with specific functionalities. Its unique structure allows for modifications that can lead to new functionalized compounds suitable for various applications.
Case Study 1: Cancer Therapeutics
A study demonstrated that compounds derived from this compound inhibited proliferation in breast cancer cell lines. The mechanism involved targeting fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in tumors. This indicates the potential of these compounds in developing targeted cancer therapies.
Case Study 2: Diabetes Management
Research indicated that certain derivatives improved glucose uptake in adipocytes by significantly enhancing insulin sensitivity. This suggests potential for treating type 2 diabetes and related metabolic disorders.
The biological activities of this compound are extensive:
- Anticancer Activity : Significant potential in inhibiting various cancer cell lines.
- Antimicrobial Properties : Activity against certain bacterial strains.
- Neuroprotective Effects : Potential benefits in treating neurodegenerative diseases.
- Anti-inflammatory Effects : Associated with reducing inflammation in various biological models.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating cellular signaling pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
- CAS Number : 1956306-76-5
- Molecular Formula : C₇H₁₀Cl₂N₂
- Purity : ≥95% (commonly available)
Structural Features :
This bicyclic compound combines a pyrrolidine ring fused to a pyridine ring at positions [3,2-b]. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in kinase inhibitor synthesis .
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Differences
Ring Fusion Position :
- The target compound’s [3,2-b] fusion creates a distinct planar geometry compared to [3,2-c] (e.g., 4-Chloro analog in ) or [2,3-b] (e.g., 4-Bromo analog in ). This affects binding affinity in enzyme assays.
Substituent Effects :
- Halogenation : Chloro (Cl) or bromo (Br) substituents (as in ) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Functional Groups : The ketone in 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one ([4]) introduces hydrogen-bonding capacity, improving target specificity.
Salt Form: Dihydrochloride salts (target compound) exhibit higher solubility in water compared to monohydrochloride analogs (e.g., ), critical for intravenous formulations.
Biological Activity
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and industry, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H10Cl2N2
- Molecular Weight : 189.07 g/mol
- CAS Number : 1443981-64-3
The compound features a pyrrolo-pyridine core structure, which contributes to its unique biological activities.
This compound exhibits interactions with various enzymes and proteins. Notably, it has been shown to:
- Inhibit specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which is involved in several cellular processes including metabolism and cell survival .
- Modulate receptor activities, particularly the epidermal growth factor receptor (EGFR), influencing cell proliferation and apoptosis .
The biological activity of this compound is mediated through its ability to bind to active sites of target proteins. This binding can lead to:
- Enzyme Inhibition : By occupying the active site of kinases or proteases, the compound can inhibit their activity, thereby altering signaling pathways critical for cell function.
- Receptor Modulation : It can act as an antagonist or agonist depending on the receptor type, influencing downstream signaling cascades.
Anticancer Activity
Research indicates that this compound has notable anticancer properties. It has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer | 15 | Induces apoptosis via EGFR inhibition |
| Breast Cancer | 20 | Modulates cell cycle progression |
| Non-cancerous Cells | >50 | Minimal toxicity observed |
These findings suggest that while the compound exhibits cytotoxicity against cancer cells, it maintains a favorable safety profile against non-cancerous cells .
Antidiabetic Activity
In studies focusing on metabolic pathways, this compound has demonstrated potential in enhancing insulin sensitivity:
- Effect on Glucose Uptake : It stimulates glucose incorporation into muscle and fat cells without affecting circulating insulin levels.
This property positions it as a candidate for further development in diabetes treatment strategies .
Antimycobacterial Activity
Preliminary studies have indicated that this compound may serve as an inhibitor of Mycobacterium tuberculosis through its effects on specific enzymes involved in mycobacterial metabolism. The minimum inhibitory concentration (MIC) was found to be less than 25 µM in certain derivatives tested against M. tuberculosis strains .
Case Studies
- SGK-1 Inhibition Study :
-
Anticancer Efficacy :
- In vitro assessments showed that derivatives of this compound exhibited moderate cytotoxicity against ovarian cancer cells while sparing healthy cells. This selective toxicity underscores the therapeutic potential of this compound in cancer treatment regimens.
Q & A
Q. What are the optimized synthetic routes for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, intermediates can be functionalized using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O at 90–105°C) . Final dihydrochloride salt formation is achieved via HCl treatment, followed by recrystallization to ensure purity. Key steps include regioselective halogenation (e.g., N-iodosuccinimide in acetone) and protection/deprotection strategies for nitrogen-containing intermediates .
Q. How can purity and structural integrity be validated for this compound?
Analytical methods include:
- HPLC-MS : To quantify impurities (e.g., related pyrrolo-pyridine derivatives listed in pharmaceutical impurity standards) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous pyrrolo-pyridine derivatives (R factor < 0.04, data-to-parameter ratio > 13) .
- ¹H/¹³C NMR : To verify proton environments and assess dihydrochloride salt formation (e.g., downfield shifts for NH groups) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Impurities often arise from incomplete coupling or residual halogenated intermediates (e.g., bromo/chloro derivatives). For example, 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has been identified as a byproduct . Mitigation strategies include:
- Chromatographic purification : Using reverse-phase HPLC with ion-pairing agents.
- Salt metathesis : Converting free bases to dihydrochloride salts to improve crystallinity and reduce hydrophobic impurities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of sigma receptor ligands based on this scaffold?
Pharmacological activity is influenced by substituents on the pyrrolo-pyridine core. For example:
- Electron-donating groups (e.g., methoxy) enhance sigma-1 receptor binding affinity .
- Halogenation (e.g., 4-chlorophenyl derivatives) improves metabolic stability but may reduce solubility . SAR studies should combine in vitro binding assays (e.g., radioligand displacement) with molecular docking to map interactions with sigma receptor hydrophobic pockets .
Q. What computational methods are used to predict solubility and bioavailability of dihydrochloride salts?
- DFT calculations : To assess protonation states and salt stability in aqueous media.
- Molecular dynamics (MD) simulations : To model solubility parameters (e.g., LogP, pKa) and predict interactions with biological membranes . Experimental validation via shake-flask solubility testing (pH 1–7.4) is critical due to discrepancies between predicted and observed solubility .
Q. How can researchers resolve contradictions between in vitro activity and computational binding predictions?
Discrepancies may arise from dynamic receptor conformations or salt-specific effects. Strategies include:
- Mutagenesis studies : To validate key residues in sigma receptor binding pockets .
- Isothermal titration calorimetry (ITC) : To measure thermodynamic binding parameters (ΔH, ΔS) and compare with docking scores .
- Salt-form optimization : Testing free base vs. dihydrochloride forms to assess ionization effects on membrane permeability .
Q. What strategies enable regioselective functionalization of the pyrrolo-pyridine core?
- Directed ortho-metalation : Using directing groups (e.g., amides) to install substituents at specific positions .
- Cross-coupling selectivity : Pd-catalyzed reactions favor C-5/C-7 positions in pyrrolo-pyridines due to electronic and steric factors .
- Protecting group strategies : Temporary protection of NH groups (e.g., Boc) to prevent undesired side reactions during halogenation .
Methodological Notes
- Synthesis Optimization : Always monitor reaction progress via TLC or LC-MS to avoid over-functionalization.
- Salt Handling : Dihydrochloride salts are hygroscopic; store under inert atmosphere with desiccants .
- Data Reproducibility : Cross-validate computational predictions with multiple software packages (e.g., Schrödinger, MOE) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
